molecular formula C16H30O2 B1237461 (E)-Tetradec-12-enyl acetate CAS No. 54897-70-0

(E)-Tetradec-12-enyl acetate

Cat. No.: B1237461
CAS No.: 54897-70-0
M. Wt: 254.41 g/mol
InChI Key: CRJBZFQLVNBSHX-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Tetradec-12-enyl acetate is an organic compound belonging to the class of esters. It is characterized by a long aliphatic chain with a double bond in the E-configuration (trans) at the twelfth carbon and an acetate group at the terminal end. This compound is often found in nature as a pheromone component in various insects, playing a crucial role in their communication and mating behaviors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Tetradec-12-enyl acetate typically involves the esterification of (E)-Tetradec-12-en-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an inert solvent like toluene to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts in a packed bed reactor can enhance the efficiency of the esterification process, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: (E)-Tetradec-12-enyl acetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield (E)-Tetradec-12-en-1-ol and acetic acid.

    Oxidation: The double bond in the aliphatic chain can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diols or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Hydrolysis: (E)-Tetradec-12-en-1-ol and acetic acid.

    Oxidation: Depending on the extent of oxidation, products can range from diols to carboxylic acids.

    Reduction: (E)-Tetradec-12-en-1-ol.

Scientific Research Applications

(E)-Tetradec-12-enyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: As a pheromone component, it is studied for its role in insect behavior and communication.

    Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.

    Industry: It is used in the formulation of pheromone traps for pest control in agriculture.

Mechanism of Action

The primary mechanism of action of (E)-Tetradec-12-enyl acetate in biological systems involves its interaction with olfactory receptors in insects. The acetate group and the double bond in the aliphatic chain are crucial for its recognition by specific receptors, triggering behavioral responses such as attraction or mating.

Comparison with Similar Compounds

    (Z)-Tetradec-12-enyl acetate: The Z-configuration (cis) isomer of the compound, which has different olfactory properties and biological activities.

    Tetradecyl acetate: Lacks the double bond, resulting in different chemical reactivity and biological functions.

    Dodecyl acetate: A shorter chain ester with similar applications but different physical and chemical properties.

Uniqueness: (E)-Tetradec-12-enyl acetate is unique due to its specific double bond configuration and chain length, which are critical for its function as a pheromone. Its ability to be synthesized and modified makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(E)-tetradec-12-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5-15H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJBZFQLVNBSHX-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101014908
Record name (E)-Tetradec-12-enyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101014908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35153-21-0, 54897-70-0
Record name 12-Tetradecen-1-ol, 1-acetate, (12E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35153-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Tetradecen-1-ol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054897700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Tetradecen-1-ol, 1-acetate, (12E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-Tetradec-12-enyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101014908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-tetradec-12-enyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-Tetradec-12-enyl acetate
Reactant of Route 2
Reactant of Route 2
(E)-Tetradec-12-enyl acetate
Reactant of Route 3
Reactant of Route 3
(E)-Tetradec-12-enyl acetate
Reactant of Route 4
Reactant of Route 4
(E)-Tetradec-12-enyl acetate
Reactant of Route 5
(E)-Tetradec-12-enyl acetate
Reactant of Route 6
Reactant of Route 6
(E)-Tetradec-12-enyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.